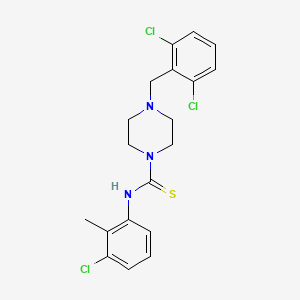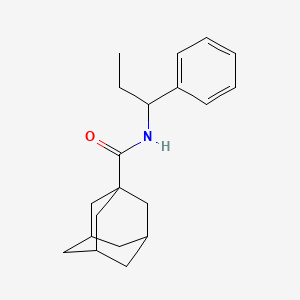
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate
Overview
Description
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate, also known as BBOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBOT is a heterocyclic compound that contains a benzoxazole ring and a butynyl group. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate depends on its application. As a fluorescent probe, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate binds to metal ions and undergoes a change in fluorescence, which can be detected using spectroscopic techniques. As a photosensitizer, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate absorbs light energy and produces reactive oxygen species, which can damage cancer cells. As an enzyme inhibitor, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate binds to the active site of the enzyme and prevents its activity, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biological systems depend on its concentration and application. As a photosensitizer, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate can induce cell death in cancer cells, while sparing normal cells. As an enzyme inhibitor, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate can potentially inhibit the activity of enzymes involved in disease processes.
Advantages and Limitations for Lab Experiments
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has several advantages for lab experiments, including its fluorescent properties, which make it useful for detecting metal ions in biological samples. Additionally, its potential applications in photodynamic therapy and enzyme inhibition make it a promising compound for therapeutic development. However, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate also has limitations, including its low solubility in water, which can affect its bioavailability and potential toxicity.
Future Directions
There are several future directions for 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate research, including the development of new synthetic methods to improve yield and purity. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate could be further studied for its potential applications in enzyme inhibition and photodynamic therapy. Further research could also focus on improving the solubility and bioavailability of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate for potential therapeutic development.
Scientific Research Applications
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to kill cancer cells. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-thiophenecarboxylate has been studied as a potential inhibitor of enzymes involved in various diseases, such as Alzheimer's disease and cancer.
properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c18-15(14-8-5-11-21-14)19-9-3-4-10-22-16-17-12-6-1-2-7-13(12)20-16/h1-2,5-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNKBNGQCGOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4771861.png)
![ethyl 3-(2-methylbenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4771872.png)

![5-[4-(allyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4771882.png)
![methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4771883.png)
![6-(4-acetylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4771892.png)

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4771907.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4771914.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4771933.png)
![4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771948.png)


![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4771973.png)